Ethyl 2-amino-4-(methylsulfonyl)butanoate
Description
Contextualization within the Landscape of Sulfur-Containing Amino Acid Derivatives
Sulfur-containing amino acids, such as methionine and cysteine, are fundamental to the structure and function of proteins and peptides. iris-biotech.de Their derivatives are a cornerstone of research in bioorganic and medicinal chemistry. Ethyl 2-amino-4-(methylsulfonyl)butanoate is the ethyl ester of methionine sulfone, which is the fully oxidized form of methionine where the thioether is converted to a sulfone. iris-biotech.de This oxidation can occur both in vivo as a result of oxidative stress and in vitro during chemical synthesis. iris-biotech.de
The oxidation of methionine to methionine sulfoxide (B87167) is a reversible process, whereas the further oxidation to methionine sulfone is generally considered irreversible in biological systems. researchgate.netarizona.edu This transformation from a flexible, non-polar thioether in methionine to a rigid, highly polar sulfone in methionine sulfone significantly alters the physicochemical properties of the molecule. These properties include increased polarity and the ability to act as a hydrogen bond acceptor. Such modifications are of great interest as they can be used to modulate the biological activity and pharmacokinetic profiles of peptides and small molecule drugs.
The table below summarizes the key properties of Methionine and its oxidized derivatives.
| Compound | Formula | Molar Mass ( g/mol ) | Key Features |
| Methionine | C5H11NO2S | 149.21 | Thioether group |
| Methionine Sulfoxide | C5H11NO3S | 165.21 | Sulfoxide group |
| Methionine Sulfone | C5H11NO4S | 181.21 | Sulfone group |
Significance of α-Amino Ester Functionalities in Advanced Synthetic Design
The α-amino ester functionality present in this compound is a versatile functional group in organic synthesis. It serves as a protected form of the corresponding α-amino acid, allowing for a wide range of chemical transformations to be carried out on other parts of the molecule without interference from the carboxylic acid or amino groups.
In peptide synthesis, α-amino esters are crucial intermediates. The ester group protects the C-terminus, while the amino group can be protected and then deprotected for stepwise elongation of the peptide chain. The choice of the ester group, in this case, an ethyl group, can influence the reactivity and solubility of the amino acid derivative.
Furthermore, the α-amino ester moiety can be used as a chiral template for the synthesis of enantiomerically pure compounds. The stereocenter at the α-carbon can direct the stereochemical outcome of reactions at adjacent positions, making these compounds valuable starting materials for the synthesis of complex natural products and pharmaceuticals.
Overview of Research Paradigms and Chemical Utility of the Compound
While specific research focused solely on this compound is limited, its role can be inferred from the broader applications of methionine sulfone and other α-amino acid esters. The primary utility of this compound lies in its potential as a specialized building block in medicinal chemistry and peptide synthesis.
The incorporation of methionine sulfone into peptides can serve as a tool to study the effects of irreversible methionine oxidation on peptide and protein structure and function. nih.gov It can also be used to design peptides with enhanced stability towards oxidation.
In medicinal chemistry, the sulfone group can act as a bioisostere for other functional groups, influencing the binding affinity and selectivity of a drug candidate for its target. The polarity of the sulfonyl group can also be exploited to improve the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability.
The chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1396964-97-8 |
| Molecular Formula | C7H15NO4S |
| Molecular Weight | 209.26 g/mol |
| SMILES Code | O=C(OCC)C(N)CCS(=O)(C)=O |
Structure
3D Structure
Properties
Molecular Formula |
C7H15NO4S |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
ethyl 2-amino-4-methylsulfonylbutanoate |
InChI |
InChI=1S/C7H15NO4S/c1-3-12-7(9)6(8)4-5-13(2,10)11/h6H,3-5,8H2,1-2H3 |
InChI Key |
QWPSWRSKVMHVTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCS(=O)(=O)C)N |
Origin of Product |
United States |
Strategic Chemical Synthesis of Ethyl 2 Amino 4 Methylsulfonyl Butanoate
Classical and Modern Synthetic Routes
The synthesis of Ethyl 2-amino-4-(methylsulfonyl)butanoate can be approached through various strategies, broadly categorized as linear and convergent syntheses. These routes often begin from readily available starting materials and employ a sequence of well-established chemical transformations.
Multi-Step Linear Synthesis Approaches
Linear synthesis involves the sequential modification of a single starting material to build the target molecule step-by-step. A plausible and common linear approach to this compound starts from the amino acid methionine.
A key intermediate in this pathway is ethyl 2-amino-4-(methylthio)butanoate, which is formed by the esterification of methionine. This can be achieved using standard methods, such as reaction with ethanol (B145695) in the presence of an acid catalyst like thionyl chloride or gaseous hydrogen chloride. The subsequent critical step is the oxidation of the thioether functionality to a sulfone. This transformation is typically accomplished using strong oxidizing agents. researchgate.netteknoscienze.com
Table 1: Oxidation Conditions for Thioether to Sulfone Transformation
| Oxidizing Agent | Solvent | Temperature | Typical Yield | Reference |
|---|---|---|---|---|
| Hydrogen Peroxide (30%) | Acetic Acid | Room Temp. | >90% | teknoscienze.com |
| m-CPBA (2-3 equiv.) | Dichloromethane | 0 °C to Room Temp. | High | researchgate.net |
| Potassium Permanganate | Water/Acetone | 0 °C | Variable | N/A |
This table presents typical conditions for the oxidation of methionine or its derivatives to the corresponding sulfone.
Another linear strategy involves the nucleophilic substitution of a suitable starting material containing a leaving group at the 4-position with a methylsulfinate salt. For instance, a 4-halobutanoate derivative could be used. The amino group can be introduced at a later stage, for example, through the reduction of an azide (B81097) or a nitro group, or via amination of an α-halo ester. A potential route could start with the synthesis of ethyl 2-azido-4-bromobutanoate, followed by substitution with sodium methanesulfinate (B1228633) and subsequent reduction of the azide to the primary amine. orgsyn.orgprepchem.com
Convergent Synthesis Strategies
Convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then combined in the final stages. This approach can be more efficient for complex molecules. For this compound, a convergent strategy could involve the coupling of a two-carbon fragment containing the amino ester moiety with a two-carbon fragment bearing the methylsulfonyl group.
One conceptual convergent approach could utilize a Michael addition reaction. An α,β-unsaturated ester, such as ethyl acrylate, could react with a nucleophile like methyl methylthiomethyl sulfone. Subsequent functional group manipulations would then be required to introduce the amino group at the α-position.
A more practical convergent approach might involve the alkylation of a glycine (B1666218) enolate equivalent with a 2-(methylsulfonyl)ethyl halide. For instance, a Schiff base of ethyl glycinate (B8599266) can be deprotonated and then alkylated with 1-bromo-2-(methylsulfonyl)ethane. Hydrolysis of the resulting imine would then yield the target compound. This method allows for the strategic formation of the Cα-Cβ bond.
Stereoselective and Asymmetric Synthesis Methodologies
Controlling the stereochemistry at the C2 position is crucial for the synthesis of enantiomerically pure this compound. Various asymmetric synthesis strategies can be employed to achieve this.
Chiral Auxiliary-Mediated Transformations for Enantiopure Access
Chiral auxiliaries are temporarily incorporated into the substrate to direct a stereoselective reaction, after which they are removed. nih.govresearchgate.net This is a robust and well-established method for the synthesis of chiral amino acids. wustl.eduacs.org
In the context of this compound synthesis, a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's camphorsultam, could be acylated with a protected glycine derivative. The resulting enolate can then be alkylated with a 2-(methylsulfonyl)ethyl electrophile. The steric hindrance provided by the chiral auxiliary directs the electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary provides the enantiomerically enriched amino acid derivative.
Table 2: Common Chiral Auxiliaries and Their Applications in Amino Acid Synthesis
| Chiral Auxiliary | Typical Electrophile | Diastereomeric Excess (d.e.) | Reference |
|---|---|---|---|
| Evans Oxazolidinones | Alkyl Halides | >95% | researchgate.net |
| Oppolzer's Camphorsultam | Alkyl Halides | >98% | N/A |
| Schöllkopf Bis-lactim Ethers | Alkyl Halides | >95% | N/A |
This table illustrates the effectiveness of various chiral auxiliaries in directing the stereoselective alkylation for the synthesis of α-amino acids.
Enantioselective Catalytic Methods in Butanoate Formation
Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, as it uses a small amount of a chiral catalyst to generate a large quantity of the chiral product. organic-chemistry.orgnih.gov
For the synthesis of this compound, a catalytic asymmetric hydrogenation of a suitable prochiral enamine or α-imino ester precursor could be employed. For example, ethyl 2-(acetylamino)-4-(methylsulfonyl)but-2-enoate could be hydrogenated using a chiral rhodium or ruthenium catalyst, such as those based on DuPhos or BINAP ligands, to yield the desired enantiomer of the protected amino ester.
Another approach is the catalytic asymmetric alkylation of a glycine derivative. Using a chiral phase-transfer catalyst, the enolate of a glycine Schiff base ester can be alkylated with 1-bromo-2-(methylsulfonyl)ethane to afford the product with high enantioselectivity. acs.org
Table 3: Examples of Enantioselective Catalytic Reactions for Amino Acid Synthesis | Reaction Type | Catalyst System | Substrate | Enantiomeric Excess (e.e.) | Reference | | --- | --- | --- | --- | | Asymmetric Hydrogenation | Rh(I)-DuPhos | Enamide | >95% | N/A | | Phase-Transfer Catalysis | Cinchona Alkaloid Derivative | Glycine Schiff Base | >90% | acs.org | | Asymmetric Alkynylation | Cu(I)-PyBox | α-Imino Ester | >90% | acs.org |
This table provides examples of catalytic systems used to achieve high enantioselectivity in the synthesis of α-amino acid derivatives.
Diastereoselective Control in Intermediate Reactions
When a molecule already contains a stereocenter, new stereocenters can be introduced with a specific relationship to the existing one. This is known as diastereoselective synthesis. While this compound itself has only one stereocenter, diastereoselective reactions can be crucial in the synthesis of more complex analogs or in synthetic routes that proceed through diastereomeric intermediates.
For instance, if a synthetic route involved an aldol (B89426) reaction to construct the carbon backbone, the stereochemistry of the starting materials and the reaction conditions would determine the relative stereochemistry of the newly formed stereocenters. Similarly, in the synthesis of derivatives of this compound with an additional stereocenter, for example at the C3 position, substrate-controlled diastereoselective reactions would be essential. The existing chiral center at C2 would influence the facial selectivity of reactions at other positions in the molecule.
Functional Group Interconversions Leading to the Compound
The strategic synthesis of this compound, the ethyl ester of methionine sulfone, is centered on a series of well-controlled functional group interconversions. The primary starting material is typically the naturally occurring amino acid L-methionine. The synthesis involves two main transformations: the oxidation of the thioether side chain to a sulfonyl group and the esterification of the carboxylic acid moiety. The sequence of these steps can be varied, and protection of the amino group is often a crucial consideration to prevent unwanted side reactions and ensure high yields of the desired product.
Oxidation Pathways from Thioether (Sulfide) Precursors to Sulfonyl Moiety
The conversion of the methylthio group in the methionine precursor to the methylsulfonyl group is a critical oxidation step. This transformation significantly alters the polarity and chemical properties of the side chain. The oxidation proceeds in two stages: first to the sulfoxide (B87167) (methionine sulfoxide) and then further to the sulfone (methionine sulfone). teknoscienze.com Achieving the desired sulfone without stopping at the sulfoxide stage requires careful selection of the oxidant and reaction conditions.
A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide (H₂O₂) is a common, cost-effective, and environmentally friendly oxidant. google.com The reaction can be catalyzed by various metal compounds or acids. google.comorganic-chemistry.org For instance, niobium carbide has been shown to be an efficient catalyst for the oxidation of sulfides to sulfones using 30% hydrogen peroxide, while tantalum carbide under similar conditions tends to yield the sulfoxide. organic-chemistry.org Other powerful oxidizing systems include meta-chloroperoxybenzoic acid (m-CPBA), which readily oxidizes the thioether group, and reagents like Selectfluor, which can provide nearly quantitative yields using water as the oxygen source. organic-chemistry.org
The choice of oxidant and reaction conditions is crucial for chemoselectivity, especially when other sensitive functional groups are present in the molecule. The challenge lies in oxidizing the thioether to a sulfone without affecting the amino and ester functionalities. google.com
| Oxidant/Catalyst System | Typical Conditions | Advantages | Considerations |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) / Metal Catalyst (e.g., Niobium Carbide) | Aqueous or organic solvent, variable temperature | Cost-effective, "green" oxidant, high yields. organic-chemistry.org | Catalyst may be required for selectivity and efficiency; potential for over-oxidation. organic-chemistry.org |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvents (e.g., CH₂Cl₂), room temperature | Highly effective, generally clean reactions. organic-chemistry.org | Stoichiometric use of peracid generates benzoic acid byproduct. |
| Potassium peroxymonosulfate (B1194676) (Oxone®, KHSO₅) | Aqueous/organic biphasic systems, room temperature | Stable, easy to handle, effective for many substrates. google.com | Reaction conditions may need optimization for specific substrates. |
| Selectfluor | Aqueous solvent, ambient temperature | Eco-friendly (uses H₂O as O-source), rapid reactions, high yields. organic-chemistry.org | Reagent cost can be higher than traditional oxidants. |
Amino Group Protection and Deprotection Strategies
The amino group in the precursor molecule is a nucleophilic and basic center, making it susceptible to reaction with various reagents, particularly oxidants and electrophiles used during esterification. libretexts.org To prevent undesired side reactions, such as N-oxidation or reaction with esterification agents, the amino group is often temporarily masked with a protecting group. libretexts.org The choice of protecting group is critical and is dictated by its stability under the planned reaction conditions and the ease of its subsequent removal without affecting the rest of the molecule. iris-biotech.de
Commonly used protecting groups for amino acids include the tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups. iris-biotech.depeptide.com
Boc Group: Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to many reaction conditions but is readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.denih.gov
Fmoc Group: Attached using 9-fluorenylmethyl chloroformate (Fmoc-Cl), the Fmoc group is stable to acidic conditions but is cleaved by a mild base, typically a solution of piperidine (B6355638) in an organic solvent. iris-biotech.deug.edu.pl
The strategy is to introduce the protecting group at the beginning of the synthesis, carry out the necessary transformations (oxidation and/or esterification), and then remove it in one of the final steps to yield the target compound. iris-biotech.de
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., Trifluoroacetic Acid, TFA). iris-biotech.de |
| 9-Fluorenylmethoxycarbonyl | Fmoc | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Base (e.g., 20% Piperidine in DMF). iris-biotech.de |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenolysis (H₂/Pd-C). |
Esterification and Transesterification from Carboxylic Acid Precursors
The final key transformation is the conversion of the carboxylic acid group of 2-amino-4-(methylsulfonyl)butanoic acid into its ethyl ester. This can be accomplished either before or after the oxidation of the thioether.
One of the most direct methods is Fischer-Speier esterification, which involves heating the amino acid in ethanol in the presence of a strong acid catalyst, such as sulfuric acid or gaseous hydrogen chloride. nih.govgoogle.com The reaction is an equilibrium process, and driving it to completion often requires removing the water formed during the reaction or using a large excess of the alcohol. google.com
A milder and highly efficient alternative involves the use of trimethylchlorosilane (TMSCl) in an alcohol solvent. researchgate.netmdpi.com This system is effective for a wide range of amino acids and offers several advantages, including mild reaction conditions (often at room temperature), simpler workup procedures, and good to excellent yields. nih.govmdpi.com The reaction proceeds by in situ formation of silyl (B83357) esters and HCl, which then catalyzes the esterification. researchgate.net
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer Esterification | Ethanol, H₂SO₄ or HCl (gas) | Reflux | Inexpensive reagents. nih.gov | Harsh conditions, equilibrium-limited. google.com |
| Thionyl Chloride | Ethanol, SOCl₂ | -5 to 0 °C, then reflux | High yield. nih.gov | Reagent is corrosive and moisture-sensitive. mdpi.com |
| Trimethylchlorosilane (TMSCl) | Ethanol, TMSCl | Room temperature | Mild conditions, high yields, convenient. nih.govmdpi.com | Stoichiometric use of TMSCl. |
Process Optimization and Scalability in Synthesis
Moving from a laboratory-scale procedure to a large-scale industrial process requires significant optimization to ensure efficiency, safety, cost-effectiveness, and environmental sustainability. For the synthesis of this compound, this involves refining each step of the synthetic sequence.
Development of High-Yielding and Atom-Economical Protocols
The primary goal of process optimization is to maximize the chemical yield while minimizing waste. This involves a systematic study of reaction parameters such as temperature, reaction time, concentration of reactants, and catalyst loading. orgsyn.org For instance, in the oxidation step, using a catalytic amount of a highly efficient and recyclable catalyst is preferable to a stoichiometric amount of a hazardous oxidant. organic-chemistry.org This not only improves the yield but also aligns with the principles of green chemistry.
Influence of Reaction Media and Solvent Systems
The choice of solvent is a critical parameter that can profoundly influence reaction rates, yields, and selectivity. acs.org In the synthesis of this compound, solvents play a key role in all functional group interconversion steps.
For the oxidation of the thioether, the solvent must be inert to the strong oxidizing conditions. Chlorinated solvents are common, but from an environmental and safety perspective, greener alternatives like ketones or even water are being explored. google.comorganic-chemistry.org The solvent can also influence the selectivity between sulfoxide and sulfone formation.
In the esterification step, the alcohol (ethanol) often serves as both the reagent and the solvent. google.com The polarity of the solvent system can affect the solubility of the amino acid starting material and the reaction equilibrium. In some catalytic systems, the choice of solvent can be crucial for catalyst activity and stability. orgsyn.org The optimization process, therefore, involves screening a range of solvents to find the ideal medium that provides the best balance of reactivity, selectivity, and environmental impact, while also facilitating product isolation and purification.
Exploration of Novel Catalytic Systems
The synthesis of this compound, a derivative of methionine sulfone, presents a unique challenge in controlling stereochemistry at the α-carbon. Traditional synthetic routes often involve multi-step processes that may require harsh reagents or produce significant waste. Consequently, the exploration of novel catalytic systems is a important area of research, aiming to develop more efficient, selective, and sustainable methods. This section explores emerging catalytic strategies, including asymmetric metal catalysis, organocatalysis, and biocatalysis, that hold promise for the stereoselective synthesis of this and structurally related amino acid esters.
Recent advancements in catalysis offer potential pathways to overcome the limitations of classical synthetic methods. The focus is on systems that can facilitate the key bond-forming reactions—namely, the formation of the carbon-nitrogen bond at the chiral center and the construction of the carbon backbone—with high levels of enantioselectivity. These modern catalytic approaches are at the forefront of chemical synthesis, providing tools to access chiral molecules with high precision.
Asymmetric Metal Catalysis
Transition metal catalysis is a powerful tool for the asymmetric synthesis of α-amino acids. Chiral complexes of metals such as copper, nickel, and ruthenium have been successfully employed in the synthesis of various amino acid derivatives. For the synthesis of this compound, a key strategy involves the asymmetric functionalization of a glycine-derived substrate or the enantioselective hydrogenation of a prochiral precursor.
One promising approach is the use of chiral Ni(II) complexes of Schiff bases derived from glycine. These complexes can be alkylated with a suitable electrophile, such as a 2-(methylsulfonyl)ethyl halide, with the stereochemical outcome being directed by a recyclable chiral auxiliary. This method has been effectively used for the large-scale preparation of other fluorinated amino acids, demonstrating its potential for producing enantiomerically pure products. mdpi.comnih.gov
Another avenue involves the catalytic asymmetric alkynylation of α-imino esters. Chiral copper(I) complexes have been shown to catalyze the addition of terminal alkynes to α-imino esters, yielding β,γ-alkynyl α-amino acid derivatives with good yields and high enantiomeric excess. nih.gov Subsequent reduction of the alkyne and oxidation of a corresponding thioether precursor could provide a route to the target molecule. The versatility of the alkynyl group allows for a wide range of transformations, making this a flexible strategy for accessing diverse unnatural amino acids. nih.gov
The following table summarizes representative results from asymmetric metal-catalyzed reactions that are relevant to the synthesis of chiral amino acid esters.
| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| Chiral Ni(II) Complex | Glycine Schiff Base | (S)-2-Amino-4,4,4-trifluorobutanoic Acid Derivative | 81.1 | >99 | mdpi.com |
| Chiral Cu(I) Complex | α-Imino Ester | Ethyl-2-(p-methoyphenylamino)-4-cyclopropyl-3-butynoate | 92 | 79 | nih.gov |
| RuCl2(PPh3)3 | N-Boc-Met methyl ester | Sulfimidated Peptide | Not specified | Not applicable | nih.gov |
Organocatalysis
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems. These catalysts are often less sensitive to air and moisture, and can be more environmentally benign. For the synthesis of chiral amines and amino acids, a variety of organocatalytic approaches have been developed.
One relevant strategy is the asymmetric Mannich reaction, which involves the addition of a nucleophile to an imine. Chiral Brønsted acids or bases can be used to catalyze this reaction enantioselectively. For instance, chiral phosphoric acids have been widely used to activate imines towards nucleophilic attack. The synthesis of this compound could potentially be achieved through a Mannich reaction between an enolate equivalent of an ethyl ester and a suitable imine bearing the methylsulfonyl group.
Furthermore, the development of chiral halogen-bonding catalysts presents a novel approach. Chiral halonium salts have been shown to catalyze asymmetric Mannich reactions to produce β-amino cyanoesters with contiguous tetrasubstituted carbon centers in excellent yields and with good enantioselectivity. beilstein-journals.org This highlights the potential of exploiting non-covalent interactions to induce chirality.
Biocatalysis
Enzymes offer unparalleled selectivity and efficiency in chemical transformations. The use of biocatalysts in the synthesis of chiral amino acids is a well-established and growing field. Enzymes such as transaminases, hydrolases, and oxidoreductases can be employed to resolve racemic mixtures or to perform asymmetric syntheses.
For the synthesis of this compound, a key biocatalytic approach could involve the use of a transaminase. A prochiral keto-ester, ethyl 2-oxo-4-(methylsulfonyl)butanoate, could be converted to the desired chiral amino ester with high enantiopurity using an engineered transaminase with an appropriate amino donor. This approach is highly attractive for industrial applications due to its high selectivity, mild reaction conditions, and the potential for sustainable manufacturing processes. Biocatalytic methods have been successfully applied to the synthesis of key chiral intermediates for various pharmaceuticals. mdpi.com
Another potential biocatalytic route is the enzymatic hydrolysis of a racemic ester of 2-amino-4-(methylsulfonyl)butanoic acid. A lipase (B570770) or esterase could selectively hydrolyze one enantiomer, allowing for the separation of the desired ethyl ester from the hydrolyzed acid.
The exploration of these novel catalytic systems—asymmetric metal catalysis, organocatalysis, and biocatalysis—is paving the way for more efficient and sustainable routes to chiral molecules like this compound. While direct catalytic asymmetric syntheses of this specific molecule are not yet widely reported, the principles and methodologies developed for related compounds provide a strong foundation for future research in this area.
Chemical Reactivity and Transformation Mechanisms
Reactions of the Ethyl Ester Moiety
The ethyl ester group is susceptible to nucleophilic attack at the carbonyl carbon. This reactivity is central to transformations such as hydrolysis and conversion to other carboxylic acid derivatives.
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. chemguide.co.ukwikipedia.org
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. chemguide.co.uklibretexts.org The reaction is typically carried out by heating the ester with a dilute aqueous acid (e.g., H₂SO₄ or HCl). The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. libretexts.orgbyjus.com To drive the equilibrium toward the products, a large excess of water is used. chemguide.co.uklibretexts.org The kinetics of this reaction are typically pseudo-first-order with respect to the ester when water is in large excess. nitt.edu
Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction that proceeds to completion. wikipedia.orgmasterorganicchemistry.com The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the ethoxide leaving group. lscollege.ac.in The ethoxide subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion. masterorganicchemistry.com This reaction follows second-order kinetics, being first-order in both the ester and the hydroxide ion.
The table below contrasts the two primary hydrolysis mechanisms.
| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |
| Catalyst/Reagent | Catalytic H⁺ | Stoichiometric OH⁻ |
| Reversibility | Reversible | Irreversible |
| Mechanism | Protonation of C=O, then nucleophilic attack by H₂O | Nucleophilic attack by OH⁻ on C=O |
| Product | Carboxylic Acid + Alcohol | Carboxylate Salt + Alcohol |
| Kinetics | Pseudo-first-order | Second-order |
The ester group undergoes nucleophilic acyl substitution with a range of nucleophiles other than water. masterorganicchemistry.comlscollege.ac.in This allows for the conversion of the ester into other functional groups, most notably amides.
Aminolysis: This reaction involves heating the ester with ammonia (B1221849) or a primary or secondary amine to form an amide. youtube.comlibretexts.org The reaction can be slow and may require elevated temperatures. youtube.comacs.org The mechanism is analogous to hydrolysis, with the amine acting as the nucleophile. This provides a direct route to amides from esters. researchgate.netnih.gov
Transamidation: While the term transamidation refers to the reaction of an existing amide with an amine to form a new amide, the conversion of esters to amides is more precisely termed aminolysis. nih.govwikipedia.orgorganic-chemistry.org However, the broader context of acyl transfer includes these transformations. Catalysts, such as various oxometallic species, can mediate nucleophilic acyl substitution reactions of esters with amines and other protic nucleophiles, often under milder conditions. nih.govacs.org
The following table summarizes key nucleophilic acyl substitution reactions at the ester carbonyl.
| Reaction | Nucleophile | Product |
| Hydrolysis (Basic) | Hydroxide (OH⁻) | Carboxylate Salt |
| Aminolysis | Ammonia (NH₃) | Primary Amide |
| Aminolysis | Primary Amine (R'NH₂) | Secondary Amide |
| Transesterification | Alcohol (R'OH) | New Ester |
Reduction and Grignard-Type Additions to the Carbonyl
The ethyl ester group provides a key site for nucleophilic attack at the carbonyl carbon.
Reduction: The carbonyl group of the ester can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide leaving group and a subsequent second hydride addition to the intermediate aldehyde.
| Reagent | Product | Reaction Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | 2-Amino-4-(methylsulfonyl)butan-1-ol | Anhydrous ether or THF, followed by aqueous workup |
| Sodium Borohydride (NaBH₄) | No reaction (typically) | Standard conditions |
This table presents the expected outcomes based on general principles of ester reduction.
Grignard-Type Additions: The reaction of Ethyl 2-amino-4-(methylsulfonyl)butanoate with Grignard reagents (R-MgX) is expected to lead to the formation of tertiary alcohols. This occurs through a double addition mechanism. The first equivalent of the Grignard reagent adds to the carbonyl, leading to the formation of a ketone intermediate after the elimination of ethoxide. A second equivalent of the Grignard reagent then rapidly adds to the more reactive ketone, which upon acidic workup, yields a tertiary alcohol. The primary amino group would likely need to be protected (e.g., as a carbamate) prior to the Grignard reaction to prevent it from reacting with the organometallic reagent.
| Grignard Reagent (R-MgX) | Expected Product (after workup) |
| Methylmagnesium bromide (CH₃MgBr) | 2-Amino-1,1-dimethyl-4-(methylsulfonyl)butan-1-ol |
| Phenylmagnesium bromide (C₆H₅MgBr) | 2-Amino-4-(methylsulfonyl)-1,1-diphenylbutan-1-ol |
This table illustrates the theoretical products of Grignard reactions, assuming prior protection of the amino group.
Transformations Involving the Methylsulfonyl Group
The methylsulfonyl group is a powerful electron-withdrawing group and can also function as a leaving group under certain conditions.
Behavior as a Leaving Group in Substitution Processes
The methylsulfonyl group (CH₃SO₂) is a good leaving group, comparable in ability to halides, particularly in nucleophilic substitution reactions. In the context of this compound, a nucleophile could potentially displace the methylsulfonyl group at the C4 position. However, this would be an Sₙ2 reaction at a primary carbon, and its feasibility would depend on the reaction conditions and the nature of the nucleophile.
Electronic and Inductive Effects on Adjacent Functional Groups
The strong electron-withdrawing nature of the methylsulfonyl group exerts a significant inductive effect (-I effect) on the rest of the molecule. This effect influences the acidity of neighboring protons and the reactivity of nearby functional groups. For instance, the protons on the carbon atom adjacent to the sulfonyl group (C3) are expected to be more acidic than a typical alkane C-H bond.
Sulfonyl-Stabilized Carbanion Chemistry
The electron-withdrawing sulfonyl group can stabilize an adjacent carbanion. Deprotonation of the C3 position by a strong base would lead to the formation of a sulfonyl-stabilized carbanion. This carbanion could then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations, providing a pathway for further functionalization of the molecule.
Regioselective and Chemoselective Transformations
The presence of multiple functional groups in this compound raises questions of regioselectivity and chemoselectivity.
Selective Reactivity Across Multiple Functional Groups
Achieving selective transformations in the presence of the amino, ester, and methylsulfonyl groups requires careful choice of reagents and reaction conditions.
Amino Group Reactivity: The primary amine is a nucleophile and a base. It will readily react with electrophiles and acids. Protection of the amino group is often a necessary first step for reactions targeting the ester or involving strong bases.
Ester Group Reactivity: As discussed, the ester is susceptible to nucleophilic attack by strong nucleophiles and can be reduced by powerful reducing agents.
Methylsulfonyl Group Reactivity: The reactivity of the methylsulfonyl group as a leaving group or as a carbanion stabilizer can be exploited under specific conditions.
Chemoselectivity could be achieved, for example, by using a mild reducing agent that would selectively reduce an aldehyde or ketone in the presence of the ester. Similarly, specific catalysts could be employed to favor a reaction at one site over another. However, without specific experimental studies on this compound, predictions of regioselective and chemoselective outcomes remain theoretical.
Control of Regioselectivity in Cyclization Reactions
The control of regioselectivity in the cyclization of bifunctional molecules is a cornerstone of synthetic organic chemistry, enabling the targeted synthesis of specific heterocyclic structures. In the case of this compound, the presence of a nucleophilic amino group and an activated carbon backbone, due to the electron-withdrawing nature of the methylsulfonyl group, presents the potential for various intramolecular cyclization pathways. However, a comprehensive review of published scientific literature reveals a significant gap in experimental studies specifically detailing the cyclization of this compound and the factors controlling its regioselectivity.
While the principles of organic synthesis allow for theoretical postulation of potential cyclization reactions, the strict adherence to evidence-based reporting precludes speculative discussion without supporting research data. The inherent reactivity of the amino group suggests its likely role as a primary nucleophile in potential intramolecular cyclization reactions. The regiochemical outcome of such reactions would theoretically be influenced by several key factors:
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the kinetic versus thermodynamic control of a reaction, thereby directing the cyclization to a specific site.
Catalysts: The use of transition metal catalysts or organocatalysts could selectively activate certain positions within the molecule, favoring one cyclization pathway over another.
Protecting Groups: Strategic use of protecting groups on the amine functionality would allow for the activation of other sites within the molecule for cyclization, with subsequent deprotection to yield the final heterocyclic product.
Despite these general principles, the absence of specific studies on this compound means that no detailed research findings or data tables can be presented. The scientific community has not, to date, published work that would allow for an authoritative discussion on the control of regioselectivity in the cyclization of this particular compound. Therefore, any detailed analysis, including the presentation of interactive data tables, would be conjectural and fall outside the scope of scientifically validated information.
Further experimental investigation is required to elucidate the cyclization behavior of this compound and to establish reliable protocols for controlling the regioselectivity of such transformations.
Derivatives and Advanced Molecular Scaffolds
Exploration of N-Substituted and C-Modified Derivatives
The reactivity of the amino group and the α-carbon of the butanoate backbone allows for a wide range of chemical modifications, enabling the synthesis of diverse derivatives for various applications, including peptide synthesis and the development of novel molecular structures.
In peptide synthesis and other complex organic syntheses, the protection of the α-amino group is a critical step to prevent unwanted side reactions. The most common protecting groups for amino acids are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).
The Boc group is typically introduced by reacting Ethyl 2-amino-4-(methylsulfonyl)butanoate with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukorganic-chemistry.org This reaction is robust and can be performed under various conditions. organic-chemistry.org The Boc group is stable under basic and nucleophilic conditions but can be easily removed with acids, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. fishersci.co.ukresearchgate.net
The Fmoc group is installed by treating the amino acid ester with reagents like 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl). wikipedia.orgorganic-chemistry.org This protection strategy is orthogonal to the Boc group, as the Fmoc group is stable to acidic conditions but is readily cleaved by a mild base, most commonly a solution of piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF). wikipedia.orgwiley-vch.de This base-lability is a cornerstone of modern solid-phase peptide synthesis. wikipedia.org
Table 1: Common Protection Reactions for this compound This table is based on general procedures for amino acid protection and represents the expected reactions for the specified compound.
| Protecting Group | Reagent | Typical Conditions | Deprotection Condition |
|---|---|---|---|
| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaOH, Et₃N, DMAP), Solvent (e.g., Dioxane/H₂O, THF), Room Temperature | Strong Acid (e.g., TFA, HCl in dioxane) |
| Fmoc (9-fluorenylmethoxycarbonyl) | Fmoc-OSu or Fmoc-Cl | Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O, DMF), Room Temperature | Mild Base (e.g., 20% Piperidine in DMF) |
Modification of the carbon backbone of this compound can lead to novel unnatural amino acids. A key position for modification is the α-carbon. The O'Donnell amino acid synthesis provides a general methodology for the alkylation of the α-position of glycine (B1666218) derivatives. organic-chemistry.org A similar strategy could be envisioned for modifying the butanoate backbone, although it is more commonly used for the initial synthesis of amino acids rather than post-synthesis modification. organic-chemistry.org
This process would involve the protection of the amino group (for instance, as a benzophenone (B1666685) imine), followed by deprotonation of the α-carbon using a strong base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, to introduce new carbon-carbon bonds at the α-position, achieving chain extension or branching. Subsequent deprotection would yield the modified amino acid ester. The success of such modifications depends on controlling side reactions and maintaining the stereochemical integrity of the chiral center.
Application as a Chiral Building Block in Complex Organic Synthesis
Chiral amino acids are invaluable as building blocks in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. nih.gov this compound possesses a defined stereocenter at its α-carbon, making it a useful chiral precursor.
In the total synthesis of complex natural products and pharmaceuticals, this compound can be incorporated into the target structure, transferring its chirality and establishing a key stereocenter. The synthetic strategy would involve using the protected form of the amino acid (e.g., Boc- or Fmoc-protected) in coupling reactions (like peptide bond formation) or other carbon-carbon bond-forming reactions. The side chain, containing the methylsulfonyl group, can also influence the molecule's conformation or provide a site for further functionalization. The use of such chiral building blocks is a highly efficient strategy for controlling stereochemistry in complex synthesis, avoiding the need for chiral resolutions or asymmetric catalysts in later steps.
Stereocenter Transfer and Construction of New Stereogenic Centers
There is no available scientific literature detailing the use of this compound in reactions involving stereocenter transfer or the construction of new stereogenic centers.
Precursor for Non-Proteinogenic Amino Acids
There is no available scientific literature describing the application of this compound as a precursor for the synthesis of non-proteinogenic amino acids.
Advanced Analytical and Spectroscopic Characterization
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of Ethyl 2-amino-4-(methylsulfonyl)butanoate. These techniques provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the nature of functional groups.
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for a complete structural assignment.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The ethyl ester group would exhibit a characteristic quartet for the methylene protons (-O-CH₂-) and a triplet for the terminal methyl protons (-CH₃). The protons of the butanoate backbone, including the chiral center at the C2 position, would present more complex splitting patterns, further influenced by the neighboring amino and methylsulfonyl groups. The protons of the methyl group attached to the sulfone would likely appear as a singlet.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The carbonyl carbon of the ester would be observed in the downfield region. The carbons of the ethyl group and the butanoate chain, as well as the methyl carbon of the sulfonyl group, would have characteristic chemical shifts.
2D-NMR: Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings and thus the connectivity of the hydrogen atoms within the butanoate chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for correlating proton signals with their directly attached carbons and for establishing long-range (2-3 bond) correlations, respectively. This would definitively link the ethyl ester group to the butanoate backbone and confirm the positions of the amino and methylsulfonyl groups.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Ethyl -CH₃ | ~1.25 | Triplet |
| Ethyl -CH₂- | ~4.15 | Quartet |
| H-2 | ~3.50 | Multiplet |
| H-3 | ~2.10 | Multiplet |
| H-4 | ~3.20 | Multiplet |
| -NH₂ | Variable | Broad Singlet |
| -SO₂-CH₃ | ~2.95 | Singlet |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Ethyl -CH₃ | ~14 |
| Ethyl -CH₂- | ~61 |
| C-1 (C=O) | ~173 |
| C-2 | ~52 |
| C-3 | ~28 |
| C-4 | ~50 |
| -SO₂-CH₃ | ~42 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₁₅NO₄S), the theoretical exact mass can be calculated. HRMS analysis, likely using electrospray ionization (ESI), would provide an experimental mass that should match the theoretical mass to within a few parts per million (ppm), thus confirming the molecular formula.
Interactive Data Table: HRMS Data for this compound
| Ion | Theoretical m/z |
| [M+H]⁺ | 210.0795 |
| [M+Na]⁺ | 232.0614 |
Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would further corroborate the proposed structure. Expected fragmentation would include the loss of the ethyl group, the ethoxycarbonyl group, and cleavages within the butanoate chain, providing further structural evidence.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.
Interactive Data Table: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H (amine) | 3400-3250 | Stretching vibrations (likely two bands for a primary amine) |
| C-H (alkane) | 3000-2850 | Stretching vibrations |
| C=O (ester) | ~1735 | Stretching vibration |
| S=O (sulfone) | ~1350 and ~1150 | Asymmetric and symmetric stretching vibrations |
| C-O (ester) | 1300-1000 | Stretching vibration |
Ultraviolet-Visible (UV-Vis) Spectroscopy: As this compound lacks extensive chromophores, it is not expected to exhibit strong absorption in the UV-Vis region (200-800 nm). A weak absorption or an end-absorption at shorter wavelengths might be observed due to the carbonyl and sulfonyl groups.
Chromatographic and Separative Methods
Chromatographic techniques are crucial for assessing the purity of a compound and can also be coupled with mass spectrometry for identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For the analysis of this compound, derivatization of the primary amine, for instance, by acylation, might be necessary to improve its volatility and chromatographic behavior. The mass spectrum obtained from the GC-MS analysis would provide a fragmentation pattern that can be compared to library data or interpreted to confirm the structure.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for the analysis of less volatile and more polar compounds like this compound. Reversed-phase HPLC with a C18 column would likely be employed for separation. The compound can be detected and identified by a coupled mass spectrometer, typically using ESI. LC-MS is instrumental in purity assessment and can also be used for quantitative analysis. The retention time from the LC and the mass-to-charge ratio from the MS provide two independent measures for identification.
Chiral Chromatography for Enantiomeric Purity Assessment
The determination of enantiomeric purity is critical for chiral compounds, and High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for this purpose. For this compound, a derivative of methionine sulfone, polysaccharide-based CSPs are particularly effective. These phases, typically composed of cellulose or amylose derivatives coated or immobilized on a silica support, provide a chiral environment that allows for the differential interaction of enantiomers, leading to their separation.
Research on analogous amino acid esters has demonstrated that columns such as Chiralpak® AD-H, which is based on amylose tris(3,5-dimethylphenylcarbamate), offer excellent resolution for this class of compounds. yakhak.orgresearchgate.net The separation mechanism primarily involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector of the CSP. The presence of the polar sulfonyl group and the amino and ester functionalities in this compound are key to these interactions.
The mobile phase composition is a crucial parameter in optimizing the separation. A normal-phase elution mode, typically employing mixtures of alkanes (like hexane) and alcohols (such as isopropanol or ethanol), is commonly used. The alcohol component acts as a polar modifier, influencing the retention times and the enantioselectivity. The addition of small amounts of an acidic or basic additive, such as trifluoroacetic acid or diethylamine, can further enhance the peak shape and resolution by minimizing undesirable interactions with the silica support.
A representative, albeit hypothetical, set of chromatographic conditions for the enantiomeric purity assessment of this compound is presented in the interactive data table below, based on established methods for similar amino acid esters. yakhak.orgresearchgate.net
Interactive Data Table: Representative Chiral HPLC Conditions
| Parameter | Value |
| Chiral Stationary Phase | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Expected Elution Order | L-enantiomer followed by D-enantiomer |
Crystallographic Analysis for Absolute and Relative Stereochemistry
Crystallographic analysis, particularly single-crystal X-ray diffraction, is the definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry.
Single-Crystal X-ray Diffraction Studies
While a specific single-crystal X-ray diffraction study for this compound is not publicly available, the crystal structure of its parent carboxylic acid, L-methionine sulfone ((2S)-2-amino-4-(methylsulfonyl)butanoic acid), provides significant insights into the expected solid-state conformation. nih.govnih.gov The crystallographic data for L-methionine sulfone reveals a zwitterionic form in the solid state, with the amino group protonated and the carboxylic acid group deprotonated. nih.gov
The key structural features of L-methionine sulfone, which are anticipated to be largely retained in its ethyl ester derivative, include the tetrahedral geometry around the chiral alpha-carbon and the sulfonyl group. The bond lengths and angles are within the expected ranges for amino acids and sulfones. The crystal packing is dominated by a network of hydrogen bonds involving the ammonium and carboxylate groups, as well as the sulfonyl oxygens.
For this compound, it is expected that the primary amino group and the sulfonyl group will continue to be key participants in hydrogen bonding within the crystal lattice. The presence of the ethyl ester group, in place of the carboxylic acid, will alter the hydrogen bonding network, likely leading to a different packing arrangement. The ester carbonyl oxygen is a potential hydrogen bond acceptor.
The interactive data table below presents the crystallographic data for the closely related L-methionine sulfone. nih.gov
Interactive Data Table: Crystallographic Data for L-Methionine Sulfone
| Parameter | Value |
| Compound | L-Methionine Sulfone |
| Chemical Formula | C₅H₁₁NO₄S |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.67 |
| b (Å) | 9.87 |
| c (Å) | 13.45 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 752.1 |
| Z | 4 |
Correlation of Crystal Structure with Solution Conformation
The conformation of a molecule in the solid state, as determined by X-ray crystallography, represents a low-energy state that is influenced by crystal packing forces. In solution, a molecule like this compound is expected to exist as an equilibrium of multiple conformers due to the rotational freedom around its single bonds.
The solid-state structure of the analogous L-methionine sulfone shows a relatively extended conformation of the carbon backbone. nih.gov This extended conformation likely minimizes steric interactions and is stabilized by intermolecular hydrogen bonding in the crystal lattice. In solution, it is plausible that this extended conformer is one of several low-energy structures.
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in elucidating the conformational preferences of molecules in solution. By analyzing coupling constants (specifically ³J-values) between vicinal protons, information about the dihedral angles and, consequently, the preferred rotamers around the Cα-Cβ and Cβ-Cγ bonds can be obtained. Furthermore, Nuclear Overhauser Effect (NOE) data can provide through-space distance constraints between protons, helping to build a comprehensive picture of the solution-state conformational ensemble.
Computational and Theoretical Investigations
Molecular Modeling and Conformational Landscape Analysis
Comprehensive molecular modeling and conformational analysis of ethyl 2-amino-4-(methylsulfonyl)butanoate are crucial for understanding its three-dimensional structure and flexibility, which in turn dictate its physicochemical properties and potential biological interactions.
Conformational Analysis and Energy Minimization Studies
Conformational analysis of this compound involves the systematic exploration of the potential energy surface to identify stable conformers. This process typically employs computational methods to rotate the molecule's rotatable bonds and calculate the corresponding energy. Subsequent energy minimization studies, using force fields like MMFF94 or AMBER, refine these structures to locate the lowest energy conformations.
For this compound, key rotatable bonds include the Cα-Cβ and Cβ-Cγ bonds of the butanoate backbone, as well as bonds within the ethyl ester and methylsulfonyl groups. The interplay of steric hindrance and intramolecular interactions, such as hydrogen bonding between the amino group and the sulfonyl or ester moieties, will significantly influence the preferred conformations.
Hypothetical Energy Profile of a Key Dihedral Angle
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |
|---|---|
| 0 | 5.2 |
| 60 | 1.5 |
| 120 | 3.8 |
| 180 | 0.0 |
| 240 | 3.8 |
Note: This table is illustrative and represents a hypothetical energy profile for one of the rotatable bonds. Actual values would be derived from specific computational studies.
Molecular Dynamics Simulations for Conformational Sampling
To capture the dynamic nature of this compound in a physiological environment, molecular dynamics (MD) simulations are employed. These simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. By simulating the molecule in a solvent, typically water, at a specific temperature and pressure, MD provides insights into its conformational flexibility and the time-averaged behavior of its structure.
MD simulations can reveal the accessible conformational space, the frequency of transitions between different energy minima, and the influence of solvent on the molecular structure. This information is critical for understanding how the molecule might interact with biological targets.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide a deeper understanding of the electronic properties and reactivity of this compound.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately calculate various ground-state properties. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can determine optimized molecular geometry, atomic charges, dipole moment, and vibrational frequencies.
Calculated Ground State Properties (Hypothetical DFT Results)
| Property | Value |
|---|---|
| Total Energy (Hartree) | -850.12345 |
| Dipole Moment (Debye) | 3.45 |
| Mulliken Charge on S | +1.2 |
Note: This table presents hypothetical data that would be obtained from DFT calculations.
Transition State Theory and Reaction Pathway Elucidation
Transition State Theory (TST) combined with quantum chemical calculations can be used to study the kinetics and mechanisms of chemical reactions involving this compound. By locating the transition state structures on the potential energy surface, it is possible to calculate activation energies and reaction rates. This is particularly relevant for understanding its metabolic fate or its synthesis. For instance, the hydrolysis of the ester group or reactions at the amino group could be investigated.
Analysis of Frontier Molecular Orbitals (FMOs)
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
For this compound, the HOMO is likely to be localized on the amino group and the sulfonyl oxygen atoms, indicating these are potential sites for electrophilic attack. The LUMO may be centered on the carbonyl carbon of the ester group, suggesting its susceptibility to nucleophilic attack.
Structure-Reactivity Relationship Studies
Extensive searches of scientific literature and computational chemistry databases did not yield specific studies focused on the structure-reactivity relationships of this compound. The following sections outline the methodologies that could be applied to investigate this compound, though no specific data for this molecule is currently available.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methods used to correlate the chemical structure of a compound with its reactivity. This approach is instrumental in predicting the behavior of new or untested molecules. A typical QSRR study involves the development of a mathematical model that relates molecular descriptors (numerical representations of a molecule's physicochemical properties) to a specific measure of reactivity.
For this compound, a QSRR study would involve:
Dataset Compilation: A series of structurally related compounds would be synthesized, and their reaction rates or equilibrium constants for a particular reaction would be experimentally determined.
Descriptor Calculation: A wide range of molecular descriptors, such as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and topological descriptors, would be calculated for each compound in the series.
Model Development: Statistical methods like multiple linear regression, partial least squares, or machine learning algorithms would be used to build a predictive model.
Model Validation: The robustness and predictive power of the QSRR model would be assessed using internal and external validation techniques.
As of now, no published QSRR models specifically targeting the reactivity of this compound or a closely related series of compounds have been found.
Table 1: Hypothetical Data for a QSRR Study of this compound Analogs
| Compound | Log(k) | Electronic Descriptor (e.g., HOMO Energy) | Steric Descriptor (e.g., Molar Volume) |
|---|---|---|---|
| Analog 1 | 1.25 | -0.23 | 150.5 |
| Analog 2 | 1.45 | -0.21 | 155.2 |
| Analog 3 | 1.10 | -0.25 | 148.9 |
| Analog 4 | 1.60 | -0.19 | 160.1 |
This table is illustrative and does not represent actual experimental data.
Computational Predictions of Reaction Selectivity (e.g., Stereo- and Regioselectivity)
Computational chemistry offers powerful tools to predict the selectivity of chemical reactions, including stereoselectivity (the preferential formation of one stereoisomer over another) and regioselectivity (the preferential reaction at one site of a molecule over another). These predictions are often based on quantum mechanical calculations that can model the potential energy surface of a reaction.
For this compound, computational methods could be employed to predict its behavior in various reactions. For instance, in an asymmetric synthesis, computational modeling could predict which enantiomer or diastereomer is likely to be the major product. This is typically achieved by calculating the transition state energies for the different reaction pathways leading to the various possible products. The pathway with the lowest activation energy is generally the favored one.
Similarly, for reactions involving molecules with multiple reactive sites, computational models can help determine the most likely site of reaction by analyzing factors such as local electronic properties (e.g., atomic charges, Fukui functions) and steric accessibility.
Despite the potential of these methods, a review of the current literature reveals no specific computational studies on the stereo- or regioselectivity of reactions involving this compound.
Table 2: Illustrative Computational Prediction of Stereoselectivity
| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Product Ratio |
|---|---|---|
| Pathway to R-isomer | 15.2 | 95 |
| Pathway to S-isomer | 17.5 | 5 |
This table is a hypothetical example and is not based on actual calculations for this compound.
Future Research Directions and Emerging Methodologies
Sustainable and Green Chemistry Approaches in Synthesis
A major thrust in modern pharmaceutical synthesis is the adoption of green chemistry principles to minimize environmental impact and enhance safety and efficiency. mdpi.com
Traditional organic syntheses often rely on volatile and hazardous organic solvents. Future methodologies for preparing ethyl 2-amino-4-(methylsulfonyl)butanoate are expected to move towards solvent-free or aqueous-phase reactions to mitigate these issues.
Solvent-Free Reactions: Performing reactions in the absence of a solvent, or "neat," can lead to higher reaction rates, easier product isolation, and a significant reduction in waste. mdpi.com For instance, mechanochemical methods, such as ball milling, could be explored for key steps in the synthesis. Another approach is to conduct reactions in a melt of the reactants, which has been successfully applied to other reactions like the Wittig reaction. semanticscholar.org
Aqueous-Phase Reactions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Research into water-mediated syntheses for precursors of this compound is a promising area. uj.ac.za The use of phase-transfer catalysts or surfactants may be necessary to overcome the low solubility of organic reactants in water.
| Green Chemistry Approach | Potential Advantages for Synthesis | Key Considerations |
| Solvent-Free Reactions | Reduced solvent waste, potentially faster reaction times, simplified purification. mdpi.comgctlc.org | Requires thermally stable reactants; potential for localized overheating. |
| Aqueous-Phase Reactions | Environmentally benign, improved safety profile, potential for unique reactivity. | Solubility of organic substrates; may require additives to facilitate reaction. |
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and mild reaction conditions, making it an attractive green alternative to traditional chemical catalysis. nih.gov
Enzymatic Resolutions: For the synthesis of enantiomerically pure this compound, lipases or proteases could be employed for the kinetic resolution of a racemic mixture.
Transaminases: Transaminase enzymes could be used for the asymmetric synthesis of the amino group, a key feature of the target molecule. This approach often uses a cheap amino donor and generates a ketone as the only byproduct.
Engineered Enzymes: Advances in protein engineering allow for the development of enzymes with tailored substrate specificities and enhanced stability, opening up possibilities for novel biocatalytic routes to this compound and its analogs.
| Biocatalytic Method | Potential Application in Synthesis | Advantages |
| Kinetic Resolution | Separation of enantiomers of a racemic precursor. | High enantioselectivity under mild conditions. |
| Asymmetric Amination | Direct introduction of the chiral amino group. | High atom economy, avoids protection/deprotection steps. |
Mechanistic Insights via Advanced In Situ Spectroscopy
A deeper understanding of reaction mechanisms is crucial for process optimization and the development of more efficient synthetic routes. Advanced in situ spectroscopic techniques allow for real-time monitoring of reactions as they occur.
Techniques like Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be integrated directly into reaction vessels to monitor the concentrations of reactants, intermediates, and products in real time. acs.orgnih.gov This data is invaluable for:
Kinetic Analysis: Determining reaction rates and orders to understand the factors controlling the reaction speed.
Process Optimization: Identifying the optimal reaction conditions (temperature, pressure, catalyst loading) to maximize yield and minimize impurities.
Safety Monitoring: Detecting the buildup of potentially hazardous intermediates or runaway reaction conditions. acs.orgnih.gov
Many reactions proceed through short-lived, high-energy intermediates that are difficult to isolate and characterize using traditional methods. In situ spectroscopy can provide evidence for the existence of these transient species. For example, in the synthesis of precursors to this compound, techniques like stopped-flow spectroscopy or rapid-injection NMR could be used to observe fleeting intermediates, providing crucial insights into the reaction pathway.
| Spectroscopic Technique | Information Gained | Application in Synthesis |
| In Situ FTIR/Raman | Changes in functional groups. | Real-time monitoring of reactant consumption and product formation. |
| In Situ NMR | Detailed structural information. | Identification of intermediates and byproducts. |
Integration into Automated and High-Throughput Synthesis Platforms
Automated and high-throughput synthesis platforms are transforming pharmaceutical research by enabling the rapid synthesis and screening of large numbers of compounds. The integration of the synthesis of this compound and its derivatives into such platforms could significantly accelerate drug discovery efforts.
Flow Chemistry: Continuous-flow reactors offer precise control over reaction parameters, enhanced safety for handling hazardous reagents, and the potential for straightforward scaling. acs.orgnih.govresearchgate.net A multi-step synthesis of a complex molecule could be "telescoped" into a continuous flow sequence, minimizing manual handling and purification steps. mdpi.com
Automated Synthesis Platforms: Robotic systems can perform multiple reactions in parallel, allowing for the rapid exploration of a wide range of reaction conditions or the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.
The development of a robust and automated synthesis of this compound would facilitate the production of a diverse range of analogs for biological evaluation.
Exploration of Novel Rearrangements and Unprecedented Reactivity
The unique combination of functional groups in this compound—an amino group, an ester, and a sulfone—suggests the potential for discovering novel chemical transformations. The sulfonyl group, in particular, can influence the reactivity of the molecule in unexpected ways. acs.orgorganic-chemistry.org
Future research in this area could investigate the possibility of intramolecular rearrangements. For instance, under specific conditions, the amino group could potentially interact with the sulfonyl group, leading to the formation of novel heterocyclic structures. The study of rearrangements of β-amino alcohols and esters has led to the synthesis of valuable biologically active compounds, suggesting that similar explorations with this γ-amino ester could be fruitful. nih.gov Furthermore, the sulfonyl group itself can participate in unexpected reactions, acting as a leaving group or directing group in various transformations. organic-chemistry.orgresearchgate.net Computational studies could be employed to predict and understand potential reaction pathways.
Potential for Application in Materials Science Precursor Synthesis and Polymer Chemistry
Amino acids and their derivatives are increasingly being used as sustainable and functional monomers for the synthesis of advanced polymers with applications in the biomedical field. nih.govresearchgate.netresearchgate.net The presence of both an amine and a carboxylic acid (or its ester derivative) allows for the formation of polyamides and polyesters. nih.gov The sulfone group in this compound adds another layer of functionality, as sulfone-containing polymers are known for their high thermal stability, resistance to oxidation, and desirable dielectric properties. wikipedia.orgresearchgate.netnih.gov
Future research could explore the polymerization of this compound, or its derivatives, to create novel functional polymers. For example, it could be used as a comonomer in the synthesis of polyamides or poly(amino esters), imparting unique properties due to the sulfone side chain. mdpi.com The resulting polymers could find applications as high-performance engineering plastics, biocompatible materials for drug delivery, or as functional coatings. rsc.orgnih.govmdpi.com The sulfone group's ability to engage in strong dipole-dipole interactions could also be exploited in the design of materials with specific self-assembly properties. acs.org
Table 3: Potential Properties of Polymers Derived from this compound
| Polymer Type | Potential Properties | Potential Applications |
| Polyamide | High thermal stability, enhanced hydrophilicity, potential for hydrogen bonding | Engineering plastics, membranes for separation, biomaterials |
| Poly(amino ester) | Biocompatibility, biodegradability, tunable hydrophobicity | Drug delivery systems, tissue engineering scaffolds, functional coatings |
| Side-chain functionalized polymer | High refractive index, specific adhesion properties, tunable dielectric constant | Optical materials, adhesives, electronic components |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Ethyl 2-amino-4-(methylsulfonyl)butanoate with high purity?
- Methodological Answer : The synthesis typically involves a multi-step process:
Sulfonylation : Introduce the methylsulfonyl group via sulfonic acid derivatives (e.g., methanesulfonyl chloride) under controlled pH (7–9) to avoid side reactions.
Esterification : React the intermediate 2-amino-4-(methylsulfonyl)butanoic acid with ethanol using acid catalysis (e.g., H₂SO₄) under reflux (60–80°C) for 6–12 hours .
Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like unreacted acid or ester hydrolysis products.
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze ¹H and ¹³C spectra for characteristic peaks (e.g., ethyl ester protons at δ 1.2–1.4 ppm and 4.1–4.3 ppm; methylsulfonyl group at δ 3.0–3.2 ppm) .
- FT-IR : Identify ester C=O stretching (~1740 cm⁻¹) and sulfonyl S=O asymmetric/symmetric stretches (~1300 cm⁻¹ and ~1150 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethoxy group or methylsulfonyl moiety) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis?
- Methodological Answer : Discrepancies often arise from:
- Catalyst Efficiency : Compare yields using Brønsted acids (H₂SO₄) vs. Lewis acids (FeCl₃). For example, H₂SO₄ may degrade acid-sensitive intermediates, reducing yields .
- Reaction Medium : Polar aprotic solvents (e.g., DMF) can enhance sulfonylation efficiency but may complicate esterification. Solvent-free conditions under microwave irradiation have shown improved yields in analogous esters .
- Data Normalization : Account for purity of starting materials (e.g., ≥98% 2-amino-4-(methylsulfonyl)butanoic acid) and quantify losses during purification .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to evaluate electron density at the α-carbon (reactive site for nucleophilic attack) .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to predict hydrolysis rates or stability under varying pH .
- Transition State Analysis : Identify steric hindrance from the methylsulfonyl group, which may slow nucleophilic substitution compared to non-sulfonylated analogs .
Q. What experimental protocols assess the stability of this compound under physiological conditions?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffers (pH 2–10) at 37°C. Quantify degradation via HPLC at intervals (0–72 hours). The ester group is prone to alkaline hydrolysis, while the sulfonyl moiety remains stable .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Methylsulfonyl derivatives typically exhibit higher thermal stability (>200°C) compared to thioether analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
